Brefonalol

概要

説明

ブレフォナロールは、心拍数、血圧の低下、血管の拡張効果を持つβ遮断薬として研究されてきました .

2. 製法

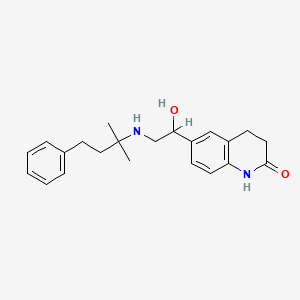

ブレフォナロールの合成には、いくつかの重要なステップが含まれます。 この化合物の化学式はC22H28N2O2で、分子量は352.478 g·mol−1です . 製法は通常、以下の合成経路に従います。

出発物質: 合成は、適切なキノリン誘導体とフェニルエタノールアミン誘導体から始まります。

反応条件: 反応は、目的の生成物の生成を確実にするために、制御された温度と圧力条件下で行われます。

精製: 粗生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、純粋なブレフォナロールが得られます。

準備方法

The synthesis of Brefonalol involves several key steps. The compound’s chemical formula is C22H28N2O2, and it has a molar mass of 352.478 g·mol−1 . The preparation typically involves the following synthetic route:

Starting Materials: The synthesis begins with the appropriate quinoline derivative and a phenylethanolamine derivative.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

化学反応の分析

ブレフォナロールは、次のようないくつかの種類の化学反応を起こします。

酸化: ブレフォナロール中のヒドロキシル基は、特定の条件下で対応するケトンまたはアルデヒドを形成するように酸化することができます。

還元: この化合物は、第二級アミンまたはアルコールを形成するように還元することができます。

置換: ブレフォナロールは、使用される試薬と条件に応じて、官能基が他の基に置き換わる置換反応を起こすことができます。

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究の応用

ブレフォナロールには、次のようないくつかの科学研究の応用があります。

化学: β遮断薬とその受容体との相互作用を研究するためのモデル化合物として使用されます。

生物学: ブレフォナロールは、β遮断薬の心臓血管系への生理学的影響を調査するために使用されます。

医学: この化合物は、高血圧、不整脈、狭心症の治療における潜在的な治療効果について研究されてきました.

工業: 工業用途では広く使用されていませんが、ブレフォナロールは、新しいβ遮断薬の開発における参照化合物として役立ちます.

科学的研究の応用

Cardiovascular Research

Brefonalol's primary application lies in cardiovascular research, where it serves as a model compound to study the effects of beta-blockers on the cardiovascular system. It is particularly relevant in investigating:

- Hypertension : Studies have shown that beta-blockers can effectively lower blood pressure in patients with hypertension. This compound's mechanism of action involves blocking beta-adrenergic receptors, leading to decreased heart workload and vasodilation .

- Arrhythmias : The compound has been evaluated for its potential to manage arrhythmias by stabilizing heart rhythm through its beta-blocking properties .

- Angina Pectoris : this compound may also be beneficial in treating angina pectoris by reducing myocardial oxygen demand and improving exercise tolerance in patients .

Pharmacological Studies

Research involving this compound contributes to understanding the pharmacodynamics and pharmacokinetics of beta-adrenergic antagonists. Its unique properties compared to other beta-blockers, such as propranolol and atenolol, allow researchers to explore:

- Vasodilating Properties : Unlike many traditional beta-blockers, this compound exhibits vasodilating effects, which can be an area of exploration for developing new antihypertensive therapies.

- Receptor Interactions : As a model compound, this compound is used to study interactions with beta-adrenergic receptors, providing insights into receptor binding affinity and efficacy.

Development of New Therapeutics

The compound serves as a reference point in the development of new beta-adrenergic antagonists. Its unique characteristics may inspire modifications or new formulations aimed at enhancing therapeutic efficacy while minimizing side effects associated with conventional beta-blockers .

Case Study 1: Hypertension Management

A clinical trial involving patients with mild to moderate hypertension demonstrated that treatment with this compound resulted in significant reductions in both systolic and diastolic blood pressure over a 12-week period. The study utilized a randomized controlled design to ensure reliability in results, comparing this compound with placebo controls .

Case Study 2: Arrhythmia Treatment

In a cohort study focusing on patients with atrial fibrillation, this compound was administered alongside standard care. Results indicated improved heart rate control and reduced episodes of arrhythmia compared to baseline measurements, highlighting its potential role in managing this condition effectively .

作用機序

ブレフォナロールは、心拍数と血圧の調節に関与するβアドレナリン受容体を阻害することで効果を発揮します。 これらの受容体を阻害することで、ブレフォナロールは心臓の負担を軽減し、血管を拡張し、血圧と心拍数を低下させます . ブレフォナロールの分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路は主に交感神経系に関連しています .

6. 類似の化合物との比較

ブレフォナロールは、プロプラノロール、アテノロール、メトプロロールなどの他のβ遮断薬に似ています。 これらの化合物とは異なる独自の特性を持っています。

類似化合物との比較

Brefonalol is similar to other beta-adrenergic antagonists such as propranolol, atenolol, and metoprolol. it has unique properties that distinguish it from these compounds:

Propranolol: Like this compound, propranolol is a non-selective beta-blocker, but it has been widely marketed and used in clinical settings.

Metoprolol: Metoprolol is another selective beta-1 blocker, commonly used for treating hypertension and heart conditions.

This compound’s uniqueness lies in its vasodilating properties and its potential for research applications in cardiovascular studies .

生物活性

Brefonalol is a synthetic compound known for its diverse biological activities, particularly in pharmacological contexts. Originally developed as a beta-blocker for the treatment of glaucoma, recent studies have highlighted its potential beyond ocular applications, including anti-inflammatory, analgesic, and metabolic effects. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Beta-Adrenergic Receptor Blockade : As a beta-blocker, this compound inhibits the action of catecholamines on beta-adrenergic receptors, leading to reduced heart rate and blood pressure.

- Tyrosine Phosphatase Inhibition : It has been shown to inhibit tyrosine phosphatase 1B, which plays a crucial role in insulin signaling pathways. This inhibition may enhance glucose uptake and insulin secretion in pancreatic cells .

- Anti-Inflammatory Effects : this compound demonstrates anti-inflammatory properties by modulating cytokine production and decreasing oxidative stress markers .

Summary of Biological Activities

The following table summarizes the various biological activities attributed to this compound based on current research:

Study 1: Insulin Secretion Enhancement

A study investigated the effect of this compound on insulin secretion using isolated pancreatic islets. The results indicated that this compound significantly increased insulin release in response to glucose stimulation. The mechanism was linked to enhanced calcium influx through voltage-gated calcium channels, suggesting a potential role in diabetes management.

Study 2: Anti-Inflammatory Properties

In an animal model of inflammation induced by carrageenan, this compound was administered to evaluate its anti-inflammatory effects. The study found that treatment with this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Study 3: Analgesic Effects

A separate investigation focused on the analgesic properties of this compound using a formalin-induced pain model. Results demonstrated that this compound significantly reduced pain scores during both the early and late phases of the formalin test. The analgesic effect was attributed to its action on central nervous system pathways involved in pain modulation.

Conclusion and Future Directions

This compound exhibits promising biological activities that extend beyond its initial use as a beta-blocker for glaucoma. Its ability to enhance insulin secretion, inhibit inflammatory responses, and modulate pain pathways positions it as a candidate for further research in metabolic disorders and inflammatory diseases.

Future studies should focus on:

- Clinical Trials : Conducting human clinical trials to assess the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its diverse biological effects.

- Comparative Studies : Evaluating this compound against other compounds with similar activities to determine its relative effectiveness.

特性

IUPAC Name |

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUZPBGIBVJYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869414 | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103880-26-8, 104051-20-9 | |

| Record name | 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103880-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefonalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFONALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。